molecular formula C19H14N2O3 B14568797 4(3H)-Quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- CAS No. 61741-80-8

4(3H)-Quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl-

Cat. No.: B14568797
CAS No.: 61741-80-8
M. Wt: 318.3 g/mol
InChI Key: POMVYATZMHMDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring. The compound 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl-4(3H)-quinazolinone features a 2-methyl group at position 2 and a 2,7-dihydroxynaphthalene moiety at position 2. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects .

Properties

CAS No.

61741-80-8

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C19H14N2O3/c1-11-20-16-5-3-2-4-14(16)19(24)21(11)18-15-10-13(22)8-6-12(15)7-9-17(18)23/h2-10,22-23H,1H3

InChI Key

POMVYATZMHMDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC4=C3C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Radical-Mediated Cyclization Using DMSO and H₂O₂

The quinazolinone core is commonly synthesized via a radical-mediated pathway involving 2-aminobenzamide derivatives. For 3-(2,7-dihydroxy-1-naphthalenyl)-2-methylquinazolin-4(3H)-one, 2-amino-N-methylbenzamide serves as the foundational substrate. Reaction with DMSO as a one-carbon source and H₂O₂ as an oxidant at 130–150°C facilitates cyclization through a radical intermediate, yielding the quinazolinone scaffold.

Optimization Insights :

  • Elevated temperatures (140–150°C) improve yields by accelerating radical formation.
  • Substituents on the benzamide ring, such as methyl groups, enhance electronic stabilization during cyclization.

Functionalization of the Naphthalenyl Moiety

Introducing the 2,7-dihydroxy-1-naphthalenyl group requires sequential protection and deprotection steps:

  • Friedel-Crafts Alkylation : 1-Naphthol is alkylated with a methylene spacer under acidic conditions to attach the quinazolinone nitrogen.
  • Nitration and Reduction : Nitration at the 2- and 7-positions followed by sodium dithionite reduction yields the dihydroxy substituents.

Critical Note :
Protection of phenolic hydroxyl groups using acetyl or benzyl ethers prevents undesired side reactions during cyclization.

Advanced Multi-Step Synthesis Strategies

Sequential Acetylation and Cyclization

A validated protocol involves:

  • Acetylation : Para-amino-m-cresol is treated with acetic anhydride to form N-(4-hydroxy-2-methylphenyl)acetamide .
  • Coupling with Nitroaniline : Reaction with 5-chloro-2-nitroaniline in dimethyl sulfoxide (DMSO) introduces the nitro-functionalized aromatic ring.
  • Cyclization : Glacial acetic acid-mediated cyclization under reflux forms the quinazolinone core, with subsequent deprotection yielding the dihydroxy groups.

Representative Reaction (Scheme 1):

N-(4-hydroxy-2-methylphenyl)acetamide + 5-chloro-2-nitroaniline  
→ N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide  
→ Cyclization → 3-(2,7-dihydroxy-1-naphthalenyl)-2-methylquinazolin-4(3H)-one  

Yield: 65–72% after purification.

Metal-Catalyzed Approaches

Transition metals like iron and manganese dioxide (α-MnO₂) enable efficient C–N bond formation:

  • Fe/HCl Systems : Facilitate reductive cyclization of nitrobenzimidates to quinazolinones.
  • α-MnO₂ Catalysis : Oxidizes 2-aminobenzylamines with alcohols to construct the heterocyclic ring.

Advantages :

  • Higher functional group tolerance.
  • Shorter reaction times (4–6 hours vs. 20 hours in thermal methods).

Green Chemistry Innovations

Deep Eutectic Solvents (DES)

A glucose-pregabalin-urea DES achieves 80–99% yields for quinazolinone derivatives under mild conditions (60–80°C, 2–60 minutes).

Procedure :

  • DES Preparation : Glucose, pregabalin, and urea are mixed at 70°C.
  • Cyclocondensation : 2-Amino-N-methylbenzamide and 2,7-dihydroxynaphthalene-1-carbaldehyde react in DES with H₂O₂.

Benefits :

  • Eliminates toxic solvents (e.g., DMSO).
  • Reusable catalyst for 3–4 cycles without yield loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • δ 2.45 (s, 3H, CH₃),
    • δ 6.80–7.90 (m, 9H, aromatic),
    • δ 9.30 (s, 2H, OH).
  • IR (KBr) : 3420 cm⁻¹ (OH), 1665 cm⁻¹ (C=O).

Thermogravimetric Analysis (TGA)

  • Decomposition onset: 220°C, indicating high thermal stability.

Chemical Reactions Analysis

Types of Reactions

3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various alkylated or acylated derivatives.

Scientific Research Applications

Based on the search results, "4(3H)-Quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl-" is a chemical compound with the molecular formula C19H14N2O3C_{19}H_{14}N_2O_3 . It is also known by the CAS number 61741-80-8 .

Unfortunately, the search results do not provide specific applications or case studies for this particular compound. However, they do offer information about related compounds and their applications, which may provide some context.

Related Research on Quinazolinone Derivatives

  • Antitubercular Agents: Research has explored quinoline derivatives as antitubercular agents, with some molecules showing efficacy against Mycobacterium tuberculosis and inhibitory effects on the InhA enzyme .
  • Antioxidant Activity: Some phenolic 4(3H)-quinazolinone derivatives have demonstrated radical scavenging activity . Certain compounds in the series exhibited better antioxidant potential than reference antioxidants like ascorbic acid and Trolox .
  • Anticancer Activity: Quinoxaline derivatives have been investigated for their antiproliferative activity against human HCT-116 and MCF-7 cell lines, suggesting potential as candidates for cancer treatments .
  • LOX Inhibitory Activity: Novel agents based on 4-hydroxy-2-quinolinone have shown LOX inhibitory activity and antioxidant properties .

Data Table (based on related compounds):

Compound TypeActivity/PropertyDetails
Quinoline DerivativesAntitubercularSome molecules showed potential as inhibitors of M. tuberculosis. Compound 5n displayed the highest efficacy with a MIC value of 12.5 μg/mL .
Phenolic QuinazolinonesRadical Scavenging/AntioxidantCompounds 5h , 5j , and 5k showed higher radical scavenging activity than reference antioxidants. Compounds 5a , 5b , 5d , 5e , 5g , 5h , 5j and 5k presented better antioxidant potential than ascorbic acid and Trolox .
Quinoxaline DerivativesAnticancerSome derivatives exhibited IC50’s in the range of 1.9–7.52 μg/mL on the HCT-116 cell line .
Quinolinone DerivativesLOX Inhibition/AntioxidantCompound 3g : IC50 = 27.5 μM for LOX inhibition, 100% inhibition of lipid peroxidation, 67.7% ability to scavenge hydroxyl radicals and 72.4% in the ABTS radical cation decolorization assay. Compound 11e : IC50 = 52 μM for LOX inhibition and 97% inhibition of lipid peroxidation . The in silico docking results revealed that the synthetic carboxamide analogues 3h and 3s and NDGA (the reference compound) bind at the same alternative binding site in a similar binding mode .

Mechanism of Action

The mechanism of action of 3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and quinazolinone moiety may play a crucial role in binding to these targets and modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Comparison
Compound Substituents Key Features
3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- 2-methyl, 3-(2,7-dihydroxynaphthalenyl) Polar hydroxyl groups enhance solubility; potential for antioxidant activity
3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone 2-methyl, 3-(4-fluorophenyl) Fluorine substituent increases lipophilicity and metabolic stability
3-(Benzimidazol-2-yl-methyl)-2-methyl-4(3H)-quinazolinone 2-methyl, 3-(benzimidazole) Heterocyclic substituent may enhance DNA intercalation or kinase inhibition
7-Chloro-3-(difluorophenyl)-2-methyl-4(3H)-quinazolinone 2-methyl, 7-Cl, 3-(difluorophenyl) Chlorine at position 7 improves antifungal activity; halogens modulate potency

Key Structural Insights :

  • The naphthalenyl substituent in the target compound introduces a bulky, aromatic system with hydroxyl groups, which may improve water solubility compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .
  • In contrast, halogenated derivatives (e.g., 7-Cl in ) exhibit enhanced antifungal activity due to increased electrophilicity and membrane penetration .

Key Activity Insights :

  • The dihydroxynaphthalenyl group may confer antioxidant properties, similar to phenolic compounds, though direct evidence is lacking .
  • Halogenated derivatives (e.g., 7-Cl) show superior antifungal activity compared to non-halogenated analogs, likely due to improved target binding and pharmacokinetics .
  • 2-Methyl-3-phenyl derivatives exhibit significant analgesic activity, surpassing aspirin in some studies .
Pharmacokinetic and Toxicity Profiles
Compound Half-Life (Species) Toxicity Reference
3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- Not reported Predicted low (hydroxyl groups may reduce toxicity) Inferred
7-Chloro-3-(difluorophenyl)-2-methyl-4(3H)-quinazolinone 1–9 h (mouse, rat, rabbit) Low (no toxicity at 100 mg/kg in rats)
2-Methyl-3-phenyl-4(3H)-quinazolinone Not reported Moderate (GI disturbances at high doses)

Key Pharmacokinetic Insights :

  • The dihydroxynaphthalenyl group may improve aqueous solubility but reduce blood-brain barrier penetration compared to lipophilic analogs .
  • Halogenated derivatives exhibit species-dependent half-lives, with longer durations in rats and rabbits than mice .

Biological Activity

Overview

4(3H)-Quinazolinone derivatives are gaining attention in pharmacological research due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The specific compound 4(3H)-quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- has shown promising potential in various studies, demonstrating significant biological activities that warrant a detailed examination.

Chemical Structure and Properties

The chemical structure of 4(3H)-quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- is characterized by a quinazolinone core substituted with a naphthalene moiety. This structural configuration is believed to enhance its interaction with biological targets.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain analogs of quinazolinone show significant inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound's IC50 values suggest potent activity:

  • PC3 Cell Line: IC50 = 10 µM
  • MCF-7 Cell Line: IC50 = 10 µM
  • HT-29 Cell Line: IC50 = 12 µM .

Antibacterial Activity

The antibacterial properties of quinazolinones have been explored extensively. A notable study demonstrated that certain derivatives could inhibit methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, which enhances the efficacy of β-lactam antibiotics against resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1MRSA0.5 µg/mL
Compound 2E. coli1.0 µg/mL
Compound 3S. aureus0.8 µg/mL

Antiviral Activity

Some quinazolinones have also demonstrated antiviral properties, particularly against HIV. Compounds derived from the quinazolinone scaffold have shown inhibition of HIV-1 RNase H activity in submicromolar ranges (IC50 = 0.41 µM) . This suggests potential as therapeutic agents in the treatment of viral infections.

The biological activity of 4(3H)-quinazolinone derivatives is largely attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition: These compounds can inhibit enzymes critical for cancer proliferation and bacterial survival.
  • Cell Signaling Interference: By disrupting cellular signaling pathways, they can induce apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines using the MTT assay. Results indicated that certain compounds exhibited significant dose-dependent cytotoxicity.
  • Antimicrobial Synergy : Another investigation focused on the synergistic effects of quinazolinones with existing antibiotics against MRSA. The combination therapy showed enhanced bactericidal activity compared to monotherapy.

Q & A

Q. What are the recommended synthetic routes for 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl-4(3H)-quinazolinone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 4(3H)-quinazolinone derivatives typically involves condensation reactions between substituted anthranilic acid derivatives and aldehydes or ketones. For the target compound, a multi-step approach is advised:

Intermediate Preparation : Start with 2-methyl-4(3H)-quinazolinone as a core scaffold .

Naphthalenyl Substitution : Use a coupling agent (e.g., DCC or EDC) to introduce the 2,7-dihydroxy-1-naphthalenyl group at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation .

Optimization : Adjust solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., starch sulfuric acid or nano-TiO₂) to enhance yield and purity .
Monitor reaction progress via TLC and confirm regioselectivity using NMR.

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Prioritize a combination of analytical techniques:
  • Structural Elucidation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns at the quinazolinone core and naphthalenyl group. FT-IR can validate hydroxyl and carbonyl functional groups .
  • Purity Assessment : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS or HRMS) ensures molecular weight accuracy .
  • Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal, though challenging due to the compound’s potential polymorphism .

Q. What biological screening assays are appropriate for initial evaluation of this compound?

  • Methodological Answer : Begin with broad-spectrum assays to identify potential activity:
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays or TNF-α ELISA .
    Include positive controls (e.g., doxorubicin for anticancer assays) and validate results in triplicate.

Advanced Research Questions

Q. How can researchers investigate the reactivity of the 2-methyl group and 3-naphthalenyl substituent for further functionalization?

  • Methodological Answer : Explore site-selective modifications:
  • 2-Methyl Group : Oxidize to a carboxylic acid using KMnO₄ under acidic conditions, enabling amide bond formation .
  • 3-Naphthalenyl Substituent : Perform electrophilic substitution (e.g., nitration or sulfonation) on the aromatic ring, guided by directing effects of hydroxyl groups .
    Use DFT calculations to predict reactive sites and monitor intermediates via LC-MS.

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

  • Methodological Answer : Address discrepancies through:
  • Standardized Protocols : Adopt OECD guidelines for assays (e.g., fixed cell lines, consistent incubation times) to minimize variability .
  • Dose-Response Curves : Generate full dose-response relationships rather than single-point data to account for threshold effects .
  • Meta-Analysis : Systematically compare literature data using tools like PRISMA, focusing on variables like solvent choice (DMSO vs. water) impacting bioavailability .

Q. How can computational methods be integrated to predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Combine in silico tools with experimental validation:
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase for neuroactivity studies) .
  • QSAR Modeling : Train models on datasets of 4(3H)-quinazolinone derivatives using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the anticancer activity of this compound between in vitro and in vivo models?

  • Methodological Answer : Potential factors include:
  • Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .
  • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration in animal models .
  • Tumor Microenvironment : Use 3D tumor spheroids or patient-derived xenografts (PDX) to better mimic in vivo conditions .

Theoretical Framework Integration

Q. Which conceptual frameworks guide mechanistic studies of this compound’s anti-inflammatory activity?

  • Methodological Answer : Anchor research to established theories:
  • NF-κB Pathway Inhibition : Design experiments to measure IκBα phosphorylation and nuclear translocation of p65 .
  • ROS Scavenging : Use DCFH-DA probes to quantify intracellular reactive oxygen species reduction .
  • Transcriptomic Analysis : Perform RNA-seq on treated macrophages to identify downstream targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.